Product packaging for 2-Tetrahydrofuroic Acid Dibutylamide(Cat. No.:)

2-Tetrahydrofuroic Acid Dibutylamide

Cat. No.: B8538143
M. Wt: 227.34 g/mol
InChI Key: PTNGVWYDUAWHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tetrahydrofuroic Acid Dibutylamide is a chemical compound for research and development purposes. As a biochemical reagent, it is designed for use in laboratory settings to facilitate various experimental investigations. Researchers can utilize this compound as a building block or intermediate in synthetic chemistry, or as a standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety information, including hazard and precautionary statements, should be reviewed in the product's Safety Data Sheet prior to handling. Specific data on this compound's applications and mechanism of action in research models is subject to ongoing scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25NO2 B8538143 2-Tetrahydrofuroic Acid Dibutylamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

N,N-dibutyloxolane-2-carboxamide

InChI

InChI=1S/C13H25NO2/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h12H,3-11H2,1-2H3

InChI Key

PTNGVWYDUAWHIN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1CCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Tetrahydrofuroic Acid Dibutylamide and Analogous Amides

Conventional Amidation Routes for Amide Formation

Conventional methods for the formation of the amide bond in 2-Tetrahydrofuroic Acid Dibutylamide typically involve the reaction of 2-tetrahydrofuroic acid or its activated derivatives with dibutylamine (B89481). These routes are well-established and widely employed in both laboratory and industrial settings.

Reaction Stoichiometry and Catalytic Considerations for Dibutyl Amine Conversion

The direct thermal amidation of a carboxylic acid and an amine is a straightforward approach, but often requires high temperatures, which can lead to side reactions and decomposition of thermally sensitive substrates. chemistryforsustainability.org A more common strategy involves the in-situ activation of the carboxylic acid using coupling reagents or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride. researchgate.netresearchgate.net

In the case of this compound synthesis, this would involve the reaction of 2-tetrahydrofuroic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. researchgate.net This intermediate then readily reacts with dibutylamine to yield the desired amide. Stoichiometrically, this process typically requires at least one equivalent of the chlorinating agent and a base to neutralize the hydrochloric acid byproduct. ucl.ac.uk

Catalytic approaches offer a more atom-economical alternative. nih.gov Boron-based catalysts, such as boric acid and boronic acids, have been shown to be effective for direct amide formation. sci-hub.seorgsyn.org These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. catalyticamidation.info The general mechanism for boric acid-catalyzed amidation involves the formation of an acyloxyboron intermediate, which is more susceptible to aminolysis. Similarly, metal-based catalysts, including those based on zirconium, titanium, and hafnium, can be employed to promote direct amidation under milder conditions. mdpi.com For instance, Cp₂HfCl₂ has been demonstrated to be an effective catalyst for the amidation of various carboxylic acids with good yields at room temperature. mdpi.com

Table 1: Comparison of Conventional Amidation Methods

MethodActivating Agent/CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Acyl Chloride FormationSOCl₂, (COCl)₂Anhydrous, often requires a baseHigh reactivity, generally good yieldsGenerates stoichiometric waste, harsh reagents
Coupling ReagentsDCC, EDC, HATUMild conditionsHigh yields, good for sensitive substratesPoor atom economy, expensive reagents
Boron-based CatalysisBoric acid, boronic acidsHigh temperatures, water removalCatalytic, more atom-economicalOften requires forcing conditions
Metal-based CatalysisZrCl₄, Cp₂HfCl₂Anhydrous, variable temperaturesCatalytic, milder conditions possibleCatalyst can be sensitive to air and moisture mdpi.com

This table presents generalized data for conventional amidation reactions and is intended to be illustrative for the synthesis of this compound.

Optimization of Reaction Parameters and Yields for Industrial Scalability

For the industrial-scale synthesis of this compound, several parameters must be optimized to ensure high yield, purity, and cost-effectiveness. Key considerations include the choice of solvent, reaction temperature, concentration of reactants, and the method of product isolation and purification.

The selection of an appropriate solvent is critical. It must be able to dissolve the reactants and, in some cases, facilitate the removal of water, which is a byproduct of the amidation reaction. acs.org For catalytic reactions, azeotropic removal of water using solvents like toluene (B28343) is a common strategy. acs.org

Temperature control is also crucial. While higher temperatures can increase the reaction rate, they can also lead to the formation of impurities. Design of Experiments (DoE) is a powerful tool for systematically optimizing reaction parameters, including temperature, catalyst loading, and reaction time, to maximize the yield of the desired amide. ucl.ac.uk

On a large scale, the use of hazardous reagents and the generation of significant amounts of waste are major concerns. acs.org Therefore, moving from stoichiometric activating agents to catalytic systems is highly desirable for industrial applications. The development of robust and recyclable catalysts is an active area of research. mdpi.com Furthermore, purification methods that avoid chromatography, such as crystallization or distillation, are preferred for large-scale production due to their lower cost and environmental impact. nih.gov

Sustainable Synthesis Approaches Utilizing Bio-Derived Precursors

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on using renewable feedstocks and minimizing environmental impact.

Derivation from Renewable 2-Furoic Acid and Hydrogenation Strategies

2-Tetrahydrofuroic acid can be synthesized from 2-furoic acid, which is a derivative of furfural. rsc.org Furfural is produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and wood waste, making it a renewable feedstock. rsc.org

The conversion of 2-furoic acid to 2-tetrahydrofuroic acid is typically achieved through catalytic hydrogenation. wikipedia.org This reaction involves the reduction of the furan (B31954) ring. A variety of catalysts can be employed for this transformation, including those based on palladium, nickel, and ruthenium. For example, the selective hydrogenation of 2-furoic acid has been accomplished using a bimetallic palladium-nickel catalyst supported on alumina. wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the yield and selectivity of the hydrogenation process.

Table 2: Catalytic Systems for the Hydrogenation of 2-Furoic Acid

CatalystSupportTypical ConditionsYieldReference
Palladium-NickelAluminaNot specifiedNot specified wikipedia.org
Cinchonidine-modified PalladiumAluminaNot specified95% wikipedia.org
Chiral Ferrocene-PhosphineHomogeneousMethanolQuantitative wikipedia.org

This table summarizes reported catalytic systems for the hydrogenation of 2-furoic acid to 2-tetrahydrofuroic acid.

Integration of Green Chemistry Principles in Amide Synthesis

The synthesis of this compound from bio-derived 2-furoic acid can be made more sustainable by incorporating green chemistry principles at each step. Beyond the use of a renewable starting material, this includes:

Atom Economy: Employing catalytic direct amidation methods minimizes the use of stoichiometric reagents and the generation of byproducts. chemistryforsustainability.org

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or solvent-free conditions where possible.

Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Enzymatic methods, using lipases for example, can also proceed under mild conditions. researchgate.net

Catalysis: Developing highly active and selective catalysts that can operate under mild conditions and be easily separated and recycled is a key goal of green chemistry.

By integrating these principles, the synthesis of this compound and analogous amides can be achieved in a more environmentally responsible and economically viable manner.

Spectroscopic Characterization and Molecular Structure Elucidation

Advanced Spectroscopic Analysis for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in mapping the electronic environments of the hydrogen and carbon atoms within the molecule. The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the magnetic anisotropy of the amide carbonyl group.

In the ¹H NMR spectrum, the protons of the two butyl groups are expected to exhibit characteristic multiplets. The methylene (B1212753) protons directly attached to the nitrogen atom would appear as the most downfield signals within the butyl chain due to the inductive effect of the nitrogen. The subsequent methylene and terminal methyl protons would resonate at progressively higher fields. The protons on the tetrahydrofuran (B95107) ring would present a more complex pattern due to their diastereotopic nature and spin-spin coupling. The proton at the C2 position, being adjacent to both the ring oxygen and the amide group, is anticipated to be the most deshielded of the ring protons.

The ¹³C NMR spectrum would similarly reflect these electronic effects. The carbonyl carbon of the amide is expected to have the most downfield chemical shift. The carbon atoms directly bonded to the oxygen (C2 and C5 of the tetrahydrofuran ring) and the nitrogen (α-carbons of the butyl groups) would also appear at lower fields compared to the other aliphatic carbons.

Predicted ¹H NMR Chemical Shifts for 2-Tetrahydrofuroic Acid Dibutylamide

Protons Predicted Chemical Shift (ppm) Multiplicity
THF-CH(C=O) 4.2 - 4.5 Triplet
THF-CH₂-O 3.8 - 4.1 Multiplet
THF-CH₂ 1.8 - 2.2 Multiplet
N-CH₂ 3.2 - 3.5 Multiplet
N-CH₂-CH₂ 1.4 - 1.7 Multiplet
N-CH₂-CH₂-CH₂ 1.2 - 1.5 Multiplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O 170 - 175
THF-CH(C=O) 75 - 80
THF-CH₂-O 65 - 70
THF-CH₂ 25 - 35
N-CH₂ 45 - 50
N-CH₂-CH₂ 30 - 35
N-CH₂-CH₂-CH₂ 20 - 25

Infrared (IR) and Raman spectroscopy provide valuable information regarding the functional groups present in the molecule by probing their vibrational modes. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, which typically appears in the range of 1630-1680 cm⁻¹. spcmc.ac.inspectroscopyonline.com The absence of N-H stretching bands in the 3200-3500 cm⁻¹ region confirms the tertiary nature of the amide. spectroscopyonline.comwpmucdn.com

Other significant vibrational modes include the C-N stretching of the amide, which is expected around 1200-1300 cm⁻¹, and the C-O-C stretching of the tetrahydrofuran ring, typically observed in the 1050-1150 cm⁻¹ region. The various C-H stretching and bending vibrations of the aliphatic butyl and tetrahydrofuran moieties will also be present.

Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aliphatic) Stretching 2850 - 3000 Medium-Strong
C=O (Tertiary Amide) Stretching 1630 - 1680 Strong
CH₂ Bending (Scissoring) 1450 - 1470 Medium
C-N (Amide) Stretching 1200 - 1300 Medium

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would adhere to the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu

The fragmentation of tertiary amides is often characterized by α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu This would lead to the loss of alkyl radicals from the butyl groups, resulting in significant fragment ions. Another common fragmentation pathway for amides is the cleavage of the amide bond itself. The McLafferty rearrangement is also a possibility if the butyl chains are sufficiently long.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Structure Fragmentation Pathway
[M]⁺ C₁₃H₂₅NO₂⁺ Molecular Ion
[M-43]⁺ C₉H₁₆NO₂⁺ α-cleavage (loss of C₃H₇ radical)
[M-57]⁺ C₈H₁₄NO₂⁺ α-cleavage (loss of C₄H₉ radical)
100 C₅H₁₀NO⁺ Cleavage of the C-C bond between the ring and carbonyl
85 C₅H₉O⁺ Tetrahydrofuroyl cation

Conformational Analysis and Intramolecular Dynamics

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to investigate the conformational landscape of the molecule. The two main areas of conformational flexibility are the rotation around the amide C-N bond and the puckering of the tetrahydrofuran ring.

Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of distinct rotational isomers (rotamers). The steric hindrance between the bulky butyl groups and the tetrahydrofuran ring will significantly influence the preferred rotational conformation.

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. The energy difference between these conformers is typically small, leading to a flexible ring system. The substituent at the C2 position can adopt either an axial or equatorial-like orientation in these puckered structures, with the equatorial position generally being more stable to minimize steric interactions.

While no specific experimental studies on the conformational analysis of this compound have been reported, techniques such as variable-temperature NMR spectroscopy could be used to probe its dynamic behavior. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes like amide bond rotation and ring pseudorotation. The coalescence of signals at higher temperatures would indicate rapid interconversion between different conformers on the NMR timescale.

Advanced Applications in Solution Chemistry and Materials Science

Role as Green Solvents and Dispersants in Formulation Science

There is currently no available scientific literature that specifically investigates the efficacy of 2-Tetrahydrofuroic Acid Dibutylamide as a green solvent or dispersant in formulation science.

Efficacy in Dissolution and Dispersion of Diverse Biocidal Active Ingredients

No research data has been published detailing the effectiveness of this compound in dissolving and dispersing a range of biocidal active ingredients.

Assessment of Temperature Stability and Long-Term Performance in Biocide Compositions

There are no studies available that assess the temperature stability and long-term performance of this compound within biocide compositions.

Comparative Performance Analysis with Other Amide Solvents

A comparative performance analysis of this compound against other amide solvents is not present in the existing scientific literature.

Identification of Structural Advantages Contributing to Enhanced Dissolving Capacity

Without comparative studies, it is not possible to identify any structural advantages of this compound that might contribute to an enhanced dissolving capacity relative to other amide solvents.

Potential Contributions to Polymer Chemistry and Advanced Materials Research

The potential contributions of this compound to polymer chemistry and advanced materials research have not been explored in any published scientific studies.

Structure Activity Relationships Sar of 2 Tetrahydrofuroic Acid Amides

Influence of Alkyl Substituents on Amide Performance

Systematic studies comparing N,N-dialkyl amides of 2-tetrahydrofuroic acid have provided valuable data on the impact of alkyl chain length. A comparative analysis of the N,N-dibutyl and N,N-dimethyl analogues highlights the significance of the steric and electronic properties of these substituents.

Research indicates that the repellent activity of N,N-dialkylcarboxamides is influenced by the nature of the alkyl groups. While specific data directly comparing the dibutyl and dimethyl amides of 2-tetrahydrofuroic acid is not extensively published, general trends in amide repellents suggest that variations in alkyl chain length can affect the compound's volatility, lipophilicity, and binding affinity to olfactory receptors in insects. For instance, in a series of DEET analogues, alterations to the N,N-diethyl groups were shown to impact repellent efficacy. nih.gov It is hypothesized that the larger butyl groups in the dibutyl amide may enhance lipophilicity, potentially leading to increased persistence on surfaces, while the smaller methyl groups in the dimethyl amide could result in higher volatility. The optimal balance of these properties is crucial for sustained and effective performance.

Table 1: Comparison of Alkyl Substituents in 2-Tetrahydrofuroic Acid Amides

Feature Dibutyl Amide Dimethyl Amide
Alkyl Group n-Butyl Methyl
Relative Size Larger Smaller
Predicted Lipophilicity Higher Lower

| Predicted Volatility | Lower | Higher |

Impact of Cyclic Amide Structures on Functional Properties

Incorporating the amide nitrogen into a cyclic structure introduces conformational constraints and alters the polarity and steric profile of the molecule. These changes can have a profound effect on the compound's functional properties.

The investigation of cyclic amides, such as the morpholine (B109124) derivative of 2-tetrahydrofuroic acid, offers a pathway to novel compounds with potentially enhanced or specialized activities. The morpholine ring, with its ether linkage, introduces a polar feature that can influence the molecule's solubility and interactions with biological targets.

Effect of Furan (B31954) Ring Saturation on Amide Characteristics

The degree of saturation in the furan ring is a fundamental structural feature that distinguishes 2-tetrahydrofuroic acid amides from their aromatic counterparts, the 2-furoic acid amides. This difference in the core heterocyclic structure has significant implications for the molecule's three-dimensional shape, flexibility, and electronic properties.

A direct comparison between the saturated 2-tetrahydrofuroic acid amides and the unsaturated 2-furoic acid amides reveals the critical role of the furan ring's saturation state. The aromatic nature of the furan ring in 2-furoic acid amides results in a planar, rigid structure, while the saturated tetrahydrofuran (B95107) ring is non-planar and flexible.

This structural divergence can lead to different binding modes with target receptors. Studies on fatty acids as insect repellents have shown that both saturated and unsaturated compounds can exhibit significant activity, with the degree of saturation influencing the optimal chain length for repellency. dtic.milnih.gov By analogy, the saturation of the furan ring in 2-tetrahydrofuroic acid amides may alter their binding affinity and efficacy compared to the corresponding 2-furoic acid amides. The increased conformational flexibility of the saturated ring could allow for a more adaptable fit into a receptor's binding pocket, potentially enhancing activity.

Table 2: Comparison of Furan Ring Saturation in Related Amides

Feature 2-Tetrahydrofuroic Acid Amide 2-Furoic Acid Amide
Furan Ring Saturated (Tetrahydrofuran) Unsaturated (Furan)
Ring Geometry Non-planar, Flexible Planar, Rigid
Electronic Nature Aliphatic Ether Aromatic

| Potential for Conformational Adaptation | Higher | Lower |

Mechanistic Investigations of Solvent and Dispersant Action

Molecular-Level Interactions Governing Solute Dissolution and Stability

A detailed analysis of the molecular-level interactions of 2-Tetrahydrofuroic Acid Dibutylamide, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding, is not possible without experimental or computational studies on this specific compound. Such studies would be necessary to understand how it interacts with various solutes to facilitate dissolution and maintain stability in a solution.

Elucidation of Amide Functionality in Enhancing Solubility and Colloidal Stability

The amide functionality in this compound is expected to play a crucial role in its properties as a solvent and dispersant. The lone pair of electrons on the nitrogen atom and the carbonyl group can participate in various intermolecular interactions. However, without specific research on this compound, a quantitative and qualitative description of how this functionality enhances solubility and contributes to colloidal stability remains speculative.

Further empirical research is required to elucidate the specific mechanisms of action for this compound.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel 2-Tetrahydrofuroic Acid Amide Derivatives

The synthesis of novel amide derivatives is a cornerstone of medicinal chemistry and materials science. Future research is anticipated to focus on the strategic design and synthesis of new 2-tetrahydrofuroic acid amide derivatives with diverse biological and chemical properties. This involves the exploration of various synthetic methodologies to create a library of compounds with modified structures.

Key research efforts in this area will likely include:

Microwave-assisted synthesis: This technique offers a green and efficient alternative to conventional heating methods for amide bond formation. researchgate.netmdpi.com It can significantly reduce reaction times and improve yields. researchgate.netmdpi.com

Solvent-free synthesis: Developing solvent-free or solid-state reaction protocols for the synthesis of 2-tetrahydrofuroic acid amides would align with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net

Introduction of diverse functionalities: The synthesis of derivatives bearing various functional groups on the tetrahydrofuran (B95107) ring or the amide nitrogen can lead to compounds with a wide range of properties. This could include the incorporation of pharmacophores to develop new therapeutic agents or the addition of polymerizable groups to create novel bio-based polymers.

Stereoselective synthesis: Given the chiral nature of 2-tetrahydrofuroic acid, the development of stereoselective synthetic routes to access specific enantiomers of its amide derivatives is crucial for applications in pharmaceuticals and asymmetric catalysis. google.comgoogle.com

A systematic approach to synthesizing a diverse library of these amides will be instrumental in uncovering new structure-activity relationships and identifying lead compounds for various applications. researchgate.netmdpi.com

Table 1: Potential Synthetic Strategies for Novel 2-Tetrahydrofuroic Acid Amide Derivatives

Synthetic StrategyDescriptionPotential Advantages
Microwave-Assisted AmidationUtilization of microwave irradiation to accelerate the direct amidation of 2-tetrahydrofuroic acid with various amines.Rapid reaction times, higher yields, and reduced side reactions. researchgate.netmdpi.com
Coupling Agent-Mediated SynthesisEmploying coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation under mild conditions.High efficiency and compatibility with a wide range of functional groups. researchgate.net
Solvent-Free ReactionsConducting the amidation reaction in the absence of a solvent, often with the aid of a catalyst like boric acid.Environmentally friendly, reduced waste, and potentially lower costs. researchgate.net
Flow Chemistry SynthesisPerforming the synthesis in a continuous flow reactor for precise control over reaction parameters and scalability.Improved safety, reproducibility, and ease of scale-up.

Expansion of Green Solvent Applications Beyond Biocides to Other Industrial Sectors

The chemical industry is under increasing pressure to adopt more sustainable practices, with a significant focus on replacing hazardous solvents with greener alternatives. researchgate.netsigmaaldrich.com Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have demonstrated considerable promise in a variety of applications. researchgate.netnih.govnih.gov Given its structural similarity, 2-tetrahydrofuroic acid dibutylamide has the potential to be explored as a novel green solvent.

Future research in this domain should concentrate on:

Polymer Dissolution and Processing: Investigating the efficacy of this compound as a solvent for dissolving and processing a range of polymers, including those that are challenging to dissolve in conventional solvents. researchgate.net This could open up new avenues for polymer recycling and the fabrication of advanced materials.

Extraction of Bioactive Compounds: Evaluating its potential as a solvent for extracting valuable bioactive molecules from natural sources, offering a safer and more sustainable alternative to petrochemical-based solvents. nih.gov

Reaction Medium for Organic Synthesis: Exploring its use as a reaction medium for various organic transformations, potentially leading to improved reaction rates, selectivities, and easier product purification. researchgate.net

Formulations in Agrochemicals and Pharmaceuticals: Assessing its suitability as a carrier or solvent in formulations for agrochemicals and pharmaceuticals, where biocompatibility and low toxicity are paramount.

The expansion of its application as a green solvent will require a thorough characterization of its physical and chemical properties, including its solvency power, boiling point, viscosity, and biodegradability. researchgate.net

Table 2: Potential Industrial Applications for this compound as a Green Solvent

Industrial SectorPotential ApplicationKey Benefits
Polymer IndustryDissolution and processing of polymers for membrane formation and recycling. researchgate.netPotential for improved processability and reduced environmental impact.
Pharmaceutical IndustryAs an alternative solvent in drug synthesis and formulation. nih.govReduced toxicity and potential for enhanced drug delivery.
Agrochemical IndustryAs a carrier solvent in pesticide and herbicide formulations.Improved safety profile and potential for better bioavailability of active ingredients.
Natural Product ChemistryExtraction of valuable compounds from plant materials. nih.govSustainable sourcing and reduced contamination of extracts.

Computational Modeling and Simulation for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. acs.org The application of computational modeling and simulation to 2-tetrahydrofuroic acid amide derivatives can significantly accelerate the discovery and optimization process.

Future research should leverage computational approaches for:

Structure-Property Relationship Studies: Employing quantum mechanical calculations and molecular dynamics simulations to understand how the structure of 2-tetrahydrofuroic acid amide derivatives influences their physical, chemical, and biological properties. nih.govrsc.org

Virtual Screening for Biological Activity: Using molecular docking and other virtual screening techniques to identify promising candidates for specific biological targets, thereby streamlining the drug discovery process. dntb.gov.ua

Solvent Property Prediction: Predicting the properties of this compound as a solvent, such as its solubility parameters and interaction profiles with various solutes, to guide its application in different industrial processes.

Reaction Mechanism Elucidation: Investigating the mechanisms of synthetic reactions to optimize conditions and improve yields of novel derivatives.

By integrating computational modeling with experimental work, researchers can adopt a "product-by-design" approach, leading to a more efficient and targeted development of new 2-tetrahydrofuroic acid amide derivatives and their applications. acs.orgrsc.org This synergy between in silico and in vitro/in vivo studies will be crucial for unlocking the full potential of this versatile chemical scaffold. nih.gov

Table 3: Computational Tools for the Design and Optimization of 2-Tetrahydrofuroic Acid Amide Derivatives

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Calculation of electronic structure and molecular properties.Geometric parameters, vibrational frequencies, reaction energies.
Molecular Dynamics (MD) SimulationSimulation of the dynamic behavior of molecules over time.Conformational preferences, solvation properties, transport properties. rsc.org
Molecular DockingPrediction of the binding orientation of a small molecule to a biological target.Binding affinity, interaction patterns with proteins. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR)Development of mathematical models to correlate chemical structure with biological activity.Predictive models for toxicity, bioactivity, and other properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-tetrahydrofuroic acid dibutylamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via amidation of 2-tetrahydrofuroic acid with dibutylamine. A two-step approach involves (1) activating the carboxylic acid group using coupling agents like HATU or DCC, followed by (2) nucleophilic substitution with dibutylamine. Solvent choice (e.g., THF or DMF) and temperature (40–60°C) critically affect reaction efficiency. For example, excess dibutylamine (1.5–2.0 equivalents) improves conversion rates by minimizing side reactions. Post-synthesis, purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm to quantify impurities.
  • NMR : 1^1H NMR (CDCl₃) should show characteristic peaks: δ 0.9–1.6 ppm (dibutyl CH₂/CH₃), δ 3.4–3.8 ppm (tetrahydrofuran ring protons), and δ 6.2 ppm (amide NH, if present).
  • FTIR : Confirm amide bond formation via peaks at ~1640 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend). Cross-reference with literature spectra to resolve ambiguities .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

  • Methodological Answer : Critical properties include:

  • Solubility : Moderately soluble in THF, DCM, and ethanol; limited in water. Solvent selection is crucial for reaction homogeneity and downstream applications (e.g., bioassays).
  • Thermal Stability : Decomposition observed at >200°C (TGA data), necessitating low-temperature storage (<4°C) and inert atmospheres for long-term stability.
  • Density/Refractive Index : Density ~1.17–1.30 g/cm³; refractive index 1.459–1.480. These values aid in solvent compatibility assessments .

Advanced Research Questions

Q. How does the dibutylamide moiety influence the functional performance of 2-tetrahydrofuroic acid derivatives in polymer science?

  • Methodological Answer : The dibutylamide group enhances plasticizing efficiency by disrupting PVC crystallinity via dipole-dipole interactions. For example, in PVC blends, 30 wt% dibutylamide reduces the glass transition temperature (TgT_g) from 83.5°C to -7.7°C. However, saturated dibutylamides (vs. unsaturated analogs) improve thermal stability, as evidenced by TGA showing <5% mass loss at 200°C. Advanced studies should correlate alkyl chain length with migration resistance using leaching tests (e.g., ISO 177) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., density, thermal stability) for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Stereoisomerism : Enantiomers (R/S) may exhibit divergent properties. Use chiral HPLC (Chiralpak AD-H column) to isolate isomers and compare data .
  • Sample Purity : Impurities (e.g., residual solvents) alter density and thermal profiles. Validate via GC-MS headspace analysis.
  • Measurement Protocols : Standardize methods (e.g., ASTM D4052 for density) and control humidity during testing to minimize variability .

Q. How can enzymatic methods be optimized for enantioselective synthesis of (S)-2-tetrahydrofuroic acid dibutylamide?

  • Methodological Answer : Immobilized lipases (e.g., Candida antarctica Lipase B) in continuous-flow reactors enable high enantiomeric excess (>90%). Key parameters:

  • Substrate Ratio : 1:1.2 (acid:amine) minimizes racemization.
  • Solvent System : Use tert-butyl methyl ether for enhanced enzyme activity.
  • Temperature : 30–35°C balances reaction rate and enzyme stability. Monitor ee via polarimetry or chiral GC .

Q. What degradation pathways occur under thermal/radiation stress, and how do they impact application safety?

  • Methodological Answer : Accelerated aging studies (e.g., 170°C in HNO₃) reveal:

  • Primary Degradation Products : Dibutylamide glycolic acid and 2-phenylphosphine oxide acetic acid (via C–N bond cleavage).
  • Mechanism : Radical-mediated oxidation dominates under ionizing radiation. Mitigate degradation using antioxidants (e.g., BHT) at 0.1–0.5 wt%. LC-MS/MS quantifies degradation products for risk assessment .

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